molecular formula C23H22O B14737629 1-Phenyl-1,1-di-O-tolyl-2-propanone CAS No. 6324-65-8

1-Phenyl-1,1-di-O-tolyl-2-propanone

Cat. No.: B14737629
CAS No.: 6324-65-8
M. Wt: 314.4 g/mol
InChI Key: GMOUGOGLADCJGU-UHFFFAOYSA-N
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Description

1-Phenyl-1,1-di-O-tolyl-2-propanone is an organic compound with the molecular formula C23H22O and a molecular weight of 314.4202 g/mol It is a derivative of acetophenone, featuring phenyl and tolyl groups attached to a propanone backbone

Preparation Methods

The synthesis of 1-Phenyl-1,1-di-O-tolyl-2-propanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. Another approach involves the use of zeolite-catalyzed isomerization of phenyl propylene oxide . Industrial production methods may vary, but they often rely on similar principles of catalysis and controlled reaction environments to ensure high yields and purity.

Chemical Reactions Analysis

1-Phenyl-1,1-di-O-tolyl-2-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions typically yield alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-1,1-di-O-tolyl-2-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-1,1-di-O-tolyl-2-propanone involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Phenyl-1,1-di-O-tolyl-2-propanone can be compared with similar compounds such as phenylacetone and 1-phenyl-2-propanone . While these compounds share structural similarities, this compound is unique due to the presence of additional tolyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.

Similar Compounds

  • Phenylacetone
  • 1-Phenyl-2-propanone

Properties

CAS No.

6324-65-8

Molecular Formula

C23H22O

Molecular Weight

314.4 g/mol

IUPAC Name

1,1-bis(2-methylphenyl)-1-phenylpropan-2-one

InChI

InChI=1S/C23H22O/c1-17-11-7-9-15-21(17)23(19(3)24,20-13-5-4-6-14-20)22-16-10-8-12-18(22)2/h4-16H,1-3H3

InChI Key

GMOUGOGLADCJGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C)C(=O)C

Origin of Product

United States

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